3-methoxy-N'-(4-nitrobenzoyl)benzohydrazide
Overview
Description
3-methoxy-N’-(4-nitrobenzoyl)benzohydrazide is a hydrazone derivative that has garnered interest due to its potential biological activities. This compound is characterized by the presence of a methoxy group, a nitrobenzoyl group, and a benzohydrazide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N’-(4-nitrobenzoyl)benzohydrazide typically involves the reaction of 3-methoxybenzohydrazine with 4-nitrobenzoyl chloride. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for 3-methoxy-N’-(4-nitrobenzoyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure cost-effectiveness and high yield.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N’-(4-nitrobenzoyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-methoxy-N’-(4-aminobenzoyl)benzohydrazide.
Reduction: Formation of 3-methoxy-N’-(4-aminobenzoyl)benzohydrazide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Potential use as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methoxy-N’-(4-nitrobenzoyl)benzohydrazide involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial or antifungal effects. The methoxy and benzohydrazide moieties contribute to the compound’s binding affinity and specificity towards its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N’-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide
- 3-methoxy-N’-(2,4-diclorobenzylidene)benzohydrazide
Uniqueness
3-methoxy-N’-(4-nitrobenzoyl)benzohydrazide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The methoxy group also enhances its solubility and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-methoxy-N'-(4-nitrobenzoyl)benzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-23-13-4-2-3-11(9-13)15(20)17-16-14(19)10-5-7-12(8-6-10)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRXALPVCPMNFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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